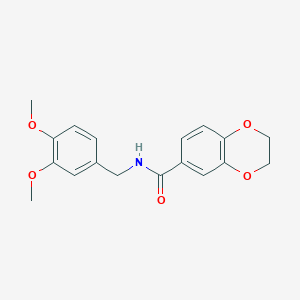![molecular formula C17H23NOS B5710970 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide](/img/structure/B5710970.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide, commonly known as CYT387, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes are involved in the signaling pathways of cytokines and growth factors, which regulate various cellular processes, including hematopoiesis, immune response, and inflammation. CYT387 has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and solid tumors.
Mechanism of Action
CYT387 is a selective inhibitor of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide1 and N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide2 enzymes, which are involved in the signaling pathways of several cytokines and growth factors, including interleukin-6 (IL-6), erythropoietin (EPO), and thrombopoietin (TPO). By inhibiting N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide1 and N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide2, CYT387 blocks the downstream signaling pathways of these cytokines, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. CYT387 has also been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines, such as IL-6 and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
CYT387 has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that CYT387 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. CYT387 has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. In vivo studies have demonstrated that CYT387 inhibits tumor growth and prolongs survival in animal models of various cancers.
Advantages and Limitations for Lab Experiments
CYT387 has several advantages and limitations for lab experiments. One of the advantages of CYT387 is its selective inhibition of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide1 and N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide2 enzymes, which reduces the potential for off-target effects. CYT387 is also orally bioavailable, making it easy to administer in preclinical and clinical studies. However, one of the limitations of CYT387 is its relatively low potency compared to other N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide inhibitors, such as ruxolitinib. CYT387 also has a short half-life, which may limit its efficacy in chronic diseases.
Future Directions
There are several future directions for the research on CYT387. One of the potential applications of CYT387 is in the treatment of autoimmune disorders, such as rheumatoid arthritis and psoriasis, which are characterized by dysregulated N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide-STAT signaling. CYT387 has also shown promising results in preclinical studies of solid tumors, such as breast and lung cancer, and may have potential as a combination therapy with other anti-cancer drugs. Further research is needed to investigate the safety and efficacy of CYT387 in clinical trials and to identify potential biomarkers for patient selection and monitoring of response.
Synthesis Methods
The synthesis of CYT387 involves the reaction of 2-bromoethylcyclohexene with 2-(ethylthio)aniline, followed by the cyclization of the resulting intermediate with 2-bromo-N-(2-hydroxyethyl)benzamide. The final product is obtained after purification and isolation using column chromatography. The synthesis of CYT387 has been reported in several research articles, and the compound is commercially available from various chemical suppliers.
Scientific Research Applications
CYT387 has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and solid tumors. In preclinical studies, CYT387 has shown significant anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. CYT387 has also been shown to inhibit the growth of leukemia cells and induce apoptosis in myeloma cells.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS/c1-2-20-16-11-7-6-10-15(16)17(19)18-13-12-14-8-4-3-5-9-14/h6-8,10-11H,2-5,9,12-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXYFYLIPXDYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(ethylsulfanyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5710888.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B5710906.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5710921.png)
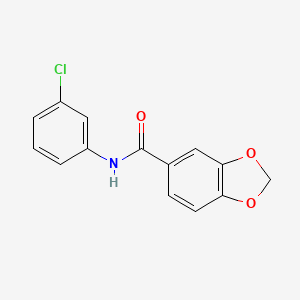
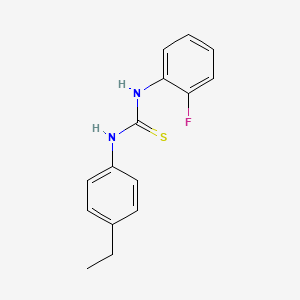
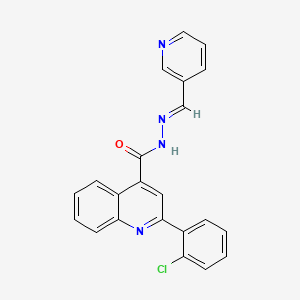
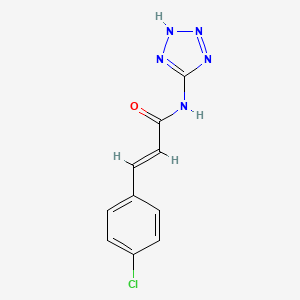
![N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)propanamide](/img/structure/B5710961.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5710968.png)
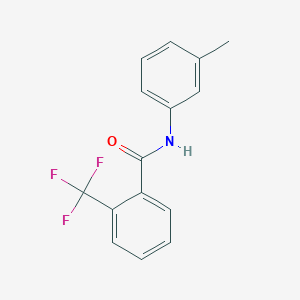
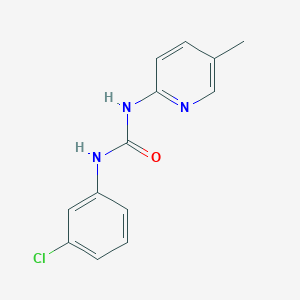
![4-[(5-methyl-2-furyl)methylene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5710993.png)
![3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5710995.png)
